Enhanced Lipophilicity Drives Differentiated Membrane Permeability Compared to Unsubstituted and Methyl Analogs
The compound's increased lipophilicity, as measured by its XLogP3 value, directly impacts its ability to cross biological membranes. This is a quantifiable and predictable property that differs significantly from its closest analogs [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine (XLogP3 = 1.3); 2-Chloro-3-(piperazin-1-yl)pyrazine (XLogP3 = 0.8) |
| Quantified Difference | Delta = +0.5 vs. methyl analog; +1.0 vs. unsubstituted piperazine analog |
| Conditions | Values calculated using XLogP3 algorithm as reported in PubChem (Release 2025.09.15) [1]. |
Why This Matters
Higher lipophilicity is a critical determinant for passive membrane permeability and is often correlated with improved oral absorption and blood-brain barrier penetration potential, making this compound a more suitable starting point for CNS or intracellular target drug discovery campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 61699422, 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine. https://pubchem.ncbi.nlm.nih.gov/compound/651047-53-9. Accessed Apr. 21, 2026. View Source
